2-Azaspiro[3.3]heptane-6-carboxylic acid

Lipophilicity logD Bioisostere

Flexible cyclic amino acid surrogates (e.g., piperidine-4-carboxylic acid) introduce rotational freedom that confounds SAR interpretation and ADMET prediction. 2-Azaspiro[3.3]heptane-6-carboxylic acid replaces these with a rigid spiro[3.3]heptane core that fixes the amine-carboxylate vector at a 90° angle, delivering a measurable +0.5 logD7.4 shift for BBB permeability. - Eliminates conformational uncertainty in lead optimization; - Predictable lipophilicity modulation without added lipophilic burden; - Validated precursor to sterically constrained GABA and ornithine analogues; - Available in multigram quantities for comprehensive profiling.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
CAS No. 1172691-93-8
Cat. No. B1388123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azaspiro[3.3]heptane-6-carboxylic acid
CAS1172691-93-8
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC1C(CC12CNC2)C(=O)O
InChIInChI=1S/C7H11NO2/c9-6(10)5-1-7(2-5)3-8-4-7/h5,8H,1-4H2,(H,9,10)
InChIKeyACGZSACKMXZHNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azaspiro[3.3]heptane-6-carboxylic acid: Overview


2-Azaspiro[3.3]heptane-6-carboxylic acid is a conformationally constrained, non-chiral spirocyclic amino acid that belongs to the growing family of sterically restricted building blocks designed to enhance target selectivity and metabolic stability in drug candidates [1]. This C7H11NO2 scaffold (MW 141.17) features a rigid spiro[3.3]heptane core wherein the carboxylic acid is positioned on the cyclobutane ring and the basic nitrogen resides within the azetidine moiety, establishing a well-defined exit vector geometry that differentiates it from flexible aliphatic analogs such as piperidine-4-carboxylic acid or GABA [1]. The compound serves as a foundational intermediate for the preparation of ornithine and GABA analogues, offering medicinal chemists a predictable framework for tuning physicochemical properties while maintaining the steric constraints essential for selective target engagement .

Conformationally constrained spirocyclic amino acid building block for medicinal chemistry
Supports fine-tuning of logD, pKa, and conformational rigidity in lead optimization
Scalable multigram synthesis enables consistent supply for hit-to-lead campaigns

Why 2-Azaspiro[3.3]heptane-6-carboxylic acid Is Irreplaceable


Generic substitution of 2-azaspiro[3.3]heptane-6-carboxylic acid with flexible cyclic amino acids (e.g., piperidine-4-carboxylic acid, nipecotic acid, or GABA) fundamentally alters the conformational landscape of the derived bioactive molecule. The spirocyclic core locks the amine and carboxylate moieties into a fixed relative geometry—a 90° twist between the two four-membered rings—whereas piperidine and pyrrolidine analogs permit substantial rotational freedom [1]. Moreover, the N-linked 2-azaspiro[3.3]heptane motif exhibits a counterintuitive lipophilicity shift: despite adding a single carbon atom relative to the parent piperidine, measured logD7.4 increases by as much as +0.5, a deviation from the general logD-lowering trend observed for other azaspiro[3.3]heptane regioisomers [2]. This unique combination of enforced geometry and distinct lipophilicity modulation means that in vitro potency, selectivity, and pharmacokinetic profiles cannot be reliably extrapolated from non-spirocyclic analogs, making direct procurement of the authentic scaffold essential for reproducible SAR studies.

!
Rigid 90° exit vector cannot be mimicked Flexible cyclic amino acids (piperidine-4-carboxylic acid, GABA, nipecotic acid) adopt multiple conformations; the fixed spiro geometry may not transfer, shifting target selectivity and binding affinity.
!
Lipophilicity shift differs from expected trends Measured logD₇.₄ can increase by up to +0.5 relative to piperidine analogs, contrary to the common logD-lowering effect of other azaspiro[3.3]heptane regioisomers. SAR cannot be extrapolated from non-spirocyclic replacements.
!
Potency and PK profiles may not be reproducible In vitro potency, selectivity, and pharmacokinetic behavior are scaffold-dependent; direct substitution with flexible analogs may yield divergent results, requiring independent validation.

2-Azaspiro[3.3]heptane-6-carboxylic acid: Differentiation Evidence


Lipophilicity vs. Piperidine-4-carboxylic acid

When incorporated as an N-linked terminal group, the 2-azaspiro[3.3]heptane scaffold exhibits a measured increase in logD7.4 of up to +0.5 relative to the corresponding piperidine analog [1]. This finding contradicts the intuitive expectation that adding a single carbon atom (spiro-carbon) should uniformly increase lipophilicity. In fact, most azaspiro[3.3]heptane regioisomers decrease logD7.4 by as much as −1.0 relative to their parent heterocycles, making the 2-azaspiro[3.3]heptane variant an outlier with distinct lipophilicity behavior [1]. For 2-azaspiro[3.3]heptane-6-carboxylic acid specifically, this translates to predictable modulation of CNS permeability and plasma protein binding when used as a piperidine-4-carboxylic acid replacement.

logD Shift vs Piperidine
Head-to-head
ΔlogD₇.₄ = up to +0.5 (2-azaspiro[3.3]heptane N-linked terminal group vs piperidine parent)
Supports predictable lipophilicity modulation for CNS penetration profiling.
Shake-flask/chromatographic logD at pH 7.4; matched molecular pair analysis.
Lipophilicity logD Bioisostere Medicinal Chemistry CNS Permeability

Conformational Rigidity vs. Piperidine Analogs

Quantum mechanical conformational analysis reveals that 2-azaspiro[3.3]heptane derivatives position the amine base approximately 1.3 Å further away from the attachment point compared to piperazine analogs, with the two terminal vectors oriented at a fixed 90° angle due to the spirocyclic constraint [1]. In contrast, piperidine-4-carboxylic acid and related saturated heterocycles can adopt multiple low-energy conformations, introducing entropic penalties upon target binding. The rigid spiro[3.3]heptane core of 2-azaspiro[3.3]heptane-6-carboxylic acid pre-organizes the molecule into a single bioactive conformation, which has been demonstrated to enhance binding affinity and selectivity for biological targets such as GABA receptors and amino acid transporters [2].

Geometry Constraint
Head-to-head
Amine displaced ~1.3 Å further from attachment point vs piperazine; exit vectors locked at 90° twist
Enforces a unique pharmacophore geometry for target selectivity studies.
QM geometry optimization (B3LYP/6-31G*); spiro[3.3]heptane vs piperazine comparisons.
Conformational Restriction Spiro Scaffold Peptidomimetic Structure-Based Drug Design Selectivity

Carboxylic Acid Acidity vs. Spiro[3.3]heptane Analogs

The predicted pKa of the carboxylic acid moiety in 2-azaspiro[3.3]heptane-6-carboxylic acid is 4.22 ± 0.20 . This value is significantly lower (more acidic) than the pKa of the parent spiro[3.3]heptane-2-carboxylic acid scaffold (pKa ~4.7–5.0, depending on substitution) and substantially more acidic than flexible aliphatic amino acids such as GABA (pKa ~4.0 for amino group conjugate acid; carboxylic acid pKa ~4.5–4.8) [1]. The enhanced acidity arises from the electron-withdrawing inductive effect of the adjacent azetidine nitrogen within the constrained spirocyclic framework. This predictable pKa shift influences the ionization state at physiological pH, directly impacting passive membrane permeability and aqueous solubility.

Carboxylic Acid pKa
Cross-study
Predicted pKa = 4.22 ± 0.20
Higher ionized fraction at physiological pH supports permeability and solubility profiling.
ACD/Labs prediction; experimental verification for related 6-substituted acids confirms substituent transmission.
pKa Acidity Ionization State Physicochemical Property Bioavailability

Synthetic Scalability vs. Complex Spirocyclic Amino Acids

The synthesis of 2-azaspiro[3.3]heptane-6-carboxylic acid has been demonstrated via a convergent route that constructs both four-membered rings through sequential alkylation of 1,3-bis-electrophiles at 1,1-C- and 1,1-N-bis-nucleophiles [1]. This methodology provides the target compound in sufficient quantities for multigram-scale lead optimization campaigns, in contrast to more complex spirocyclic amino acids (e.g., 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid) that require additional protecting group manipulations and chiral resolution steps [1]. Furthermore, the analogous 6-trifluoromethyl spiro[3.3]heptane building blocks have been prepared on decagram (0.5 kg) scale, demonstrating the robustness of the spiro[3.3]heptane scaffold for industrial-scale procurement [2].

Synthetic Scalability
Reported
Achieved via two key ring-forming steps; suitable for multigram synthesis. Related CF₃-spiro[3.3]heptane demonstrated at 0.5 kg scale.
Multigram accessibility supports lead optimization without supply interruption risk.
Radchenko et al. 2010 protocol; 6-CF₃ analog scaled to decagram quantities.
Synthetic Accessibility Multigram Synthesis Building Block Procurement Lead Optimization

Metabolic Stability vs. Cyclohexane Analogs

Heteroatom-substituted spiro[3.3]heptanes, including the 2-azaspiro[3.3]heptane scaffold, demonstrate a consistent trend toward higher metabolic stability compared to their cyclohexane analogs [1]. In a head-to-head evaluation, spirocyclic fluoroquinolone derivatives incorporating the spiro[3.3]heptane framework exhibited similar or improved metabolic stability relative to the parent cyclohexane-containing compounds [1]. This class-level observation is attributed to the increased fraction of sp3-hybridized carbons (Fsp3) and the reduced number of metabolically labile C–H bonds adjacent to heteroatoms in the rigid spirocyclic architecture.

Metabolic Stability Trend
Class-level
Spiro[3.3]heptane scaffold shows trend toward higher microsomal stability vs cyclohexane analogs
May support metabolic stability screening; class-level data requires compound-specific verification.
Qualitative trend across multiple matched pairs; no precise fold-change reported.
Metabolic Stability In Vitro Clearance Microsomal Stability Drug Metabolism Lead Optimization

Amine Basicity vs. Piperidine

The basicity of the nitrogen atom in 2-azaspiro[3.3]heptane is predicted to be significantly higher (ΔpKa ≈ +1.9) than that of the corresponding piperazine due to the γ-positioning of the heteroatom reducing inductive electron withdrawal [1]. When compared to piperidine, the 1-azaspiro[3.3]heptane isomer exhibits nearly identical pKa values (11.2–11.4), and 2-azaspiro[3.3]heptane is expected to fall within a similar range . This preservation of amine basicity while dramatically altering the spatial orientation of the nitrogen lone pair enables retention of key ionic interactions with target proteins (e.g., aspartate or glutamate residues) while modulating off-target binding due to the distinct exit vector geometry.

Amine Basicity
Reported
Estimated pKa ~10.5–11.5; ΔpKa ≈ +1.9 vs piperazine, similar to piperidine (11.2–11.4)
Preserves key ionic interactions while altering exit vector for target selectivity profiling.
Based on 1-azaspiro[3.3]heptane data and predicted ΔpKa for 2,6-diazaspiro[3.3]heptane.
pKa Amine Basicity Bioisostere Receptor Binding SAR

Application Scenarios for 2-Azaspiro[3.3]heptane-6-carboxylic acid


Fine-Tuning Lipophilicity in CNS GPCR Ligands

Medicinal chemistry teams optimizing CNS-penetrant GPCR antagonists or agonists can replace the flexible piperidine-4-carboxylic acid moiety with 2-azaspiro[3.3]heptane-6-carboxylic acid to achieve a predictable +0.5 log unit increase in logD7.4 [1]. This precise lipophilicity adjustment enhances blood–brain barrier permeability without the need for additional lipophilic substituents that might introduce off-target activity or metabolic liability. The fixed 90° exit vector geometry further restricts the conformational ensemble, potentially improving selectivity for the target receptor subtype over closely related family members [1].

Constrained GABA and Ornithine Analog Synthesis

2-Azaspiro[3.3]heptane-6-carboxylic acid serves as the direct precursor to sterically constrained GABA and ornithine analogs that have been added to the family of conformationally restricted amino acids for use in biochemistry and drug design [2]. The rigid spirocyclic framework locks the amino and carboxylate groups into a defined spatial relationship, enabling precise interrogation of GABA receptor subtype pharmacology and amino acid transporter selectivity. The multigram synthetic accessibility of the parent acid [2] ensures that sufficient material is available for extensive in vitro profiling and initial in vivo proof-of-concept studies.

Oral Bioavailability Optimization via pKa Effects

The predicted carboxylic acid pKa of 4.22 ± 0.20 for 2-azaspiro[3.3]heptane-6-carboxylic acid positions it as a tool for systematically probing the relationship between carboxylate ionization state and passive membrane permeability. Compared to less acidic spiro[3.3]heptane-2-carboxylic acids (pKa ~4.7–5.0) [3], the enhanced acidity ensures a higher fraction of ionized species at intestinal pH, which can be leveraged to reduce non-specific tissue binding while maintaining adequate aqueous solubility. This property is particularly valuable when designing oral candidates where excessive lipophilicity (logD > 3) would otherwise increase the risk of phospholipidosis or hERG channel blockade.

Metabolic Stability Improvement in Peptidomimetics

Incorporation of 2-azaspiro[3.3]heptane-6-carboxylic acid into peptidomimetic scaffolds replaces metabolically labile flexible linkers with a rigid spiro[3.3]heptane core. Class-level evidence demonstrates that heteroatom-substituted spiro[3.3]heptanes exhibit a consistent trend toward higher metabolic stability than their cyclohexane counterparts [4]. For lead series where high in vitro clearance has been identified as a key liability, substituting a cyclohexane- or piperidine-based carboxylic acid with the 2-azaspiro[3.3]heptane-6-carboxylic acid scaffold offers a rational strategy to improve microsomal stability without compromising target potency, thereby extending the lead optimization window.

Application
Selection Property
Validation Focus
CNS GPCR ligand design
Predictable logD modulation (Δ up to +0.5)
Blood-brain barrier permeability profiling
Constrained GABA/ornithine analog synthesis
Rigid spirocyclic framework with fixed exit vector
Receptor subtype selectivity studies
Oral bioavailability profiling
Carboxylic acid pKa shift (pred. 4.22)
Ionization state and passive permeability assessment
Peptidomimetic stability screening
Spirocyclic core for metabolic stability improvement
Microsomal clearance and metabolite profiling

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